Cachr ligand

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

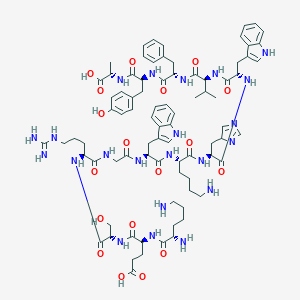

Cachr ligand, also known as this compound, is a useful research compound. Its molecular formula is C82H112N22O18 and its molecular weight is 1693.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Ligand Binding Affinity and Specificity

Cache domains exhibit high specificity for small carboxylates. In Pseudomonas syringae pv. actinidiae (Psa), the Cache chemoreceptor PscD binds to C₂ and C₃ carboxylates with distinct affinities:

Isothermal titration calorimetry (ITC) confirmed direct binding, with ligand-induced thermal shifts (ΔTm) correlating with affinity (e.g., glycolate caused a ΔTm>2∘C) . False positives like decanoate were excluded due to aggregation artifacts .

Structural Basis of Ligand Recognition

X-ray crystallography of PscD-SD (PDB:5G4Z) revealed:

-

Propionate binding : The carboxyl group forms hydrogen bonds with Tyr90, His103, Tyr143, and Lys156 (Fig. 4A) .

-

Ligand pocket : A flexible region comprising β-strands (Trp92–Asp95) and α-helices (Pro107–Leu110, Val125–Lys136) .

-

Conserved residues : Trp92 and Tyr143 are critical for carboxylate coordination, while sequence variations in homologous domains (e.g., PscE-SD) alter ligand specificity .

| Ligand | Key Binding Residues | Hydrogen Bonds |

|---|---|---|

| Propionate | Tyr90, His103, Tyr143, Lys156 | 4 |

| Glycolate | Similar to propionate* | 4–5 (predicted) |

*Structural data for glycolate binding is inferred from ITC and mutagenesis .

Chemotaxis Response

Quantitative capillary assays demonstrated Psa chemotaxis toward Cache ligands:

| Ligand | Chemotaxis Fold Change | Optimal Concentration |

|---|---|---|

| Glycolate | >2× | 50–500 μM |

| Acetate | ~1.5× | 50–500 μM |

| Propionate | ~1.3× | 50–500 μM |

| Pyruvate | ~1.2× | 50–500 μM |

Chemotaxis strength inversely correlated with ligand KD, suggesting affinity-driven navigation . At 5 mM, attraction decreased due to pH toxicity .

Comparative Analysis with Other Ligands

Cache domains show divergent ligand preferences compared to other sensors:

-

dCache domains (e.g., SO_1056 in Shewanella oneidensis): Bind L-malate (KD=3.4muM) and nickel (KD=47.7muM) via multisite interactions .

-

Phosphine ligands : Optimized via VLAO (Virtual Ligand-Assisted Optimization) for catalytic reactions, achieving >90% yield in cross-couplings .

Reaction Databases and Workflows

-

Pan-Canadian Chemical Library (PCCL) : Integrates 148 billion synthesizable compounds using SMARTS-defined reactions (e.g., acyl halide couplings) .

-

Chemical Reaction Database (CRD) : Contains 1.37M reactions, with ligand ratios normalized for reproducibility .

Implications for Drug Discovery

Cache ligands are under exploration for:

-

Antimicrobial agents : Targeting chemotaxis pathways in plant pathogens like Psa .

-

Catalysis : VLAO-optimized ligands enhance reaction efficiency (e.g., Suzuki-Miyaura couplings) .

This synthesis highlights the interplay between ligand chemistry, structural biology, and functional assays in understanding Cache domain interactions. Data from thermal shift assays, ITC, and crystallography provide a robust framework for ligand design in both agricultural and pharmaceutical contexts .

Propriétés

Numéro CAS |

114753-46-7 |

|---|---|

Formule moléculaire |

C82H112N22O18 |

Poids moléculaire |

1693.9 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |

Clé InChI |

RTURMDQGPXDVNV-OKYFCKJGSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Séquence |

KESRGWKXWVFYA |

Synonymes |

cAChR ligand complementary acetylcholine receptor-related peptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.